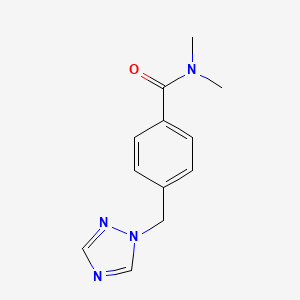![molecular formula C13H12BrNO2 B7507944 5-Bromo-1-[(4-methoxyphenyl)methyl]pyridin-2-one](/img/structure/B7507944.png)
5-Bromo-1-[(4-methoxyphenyl)methyl]pyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-[(4-methoxyphenyl)methyl]pyridin-2-one is a chemical compound that belongs to the pyridine family. It is a white crystalline powder that is used in scientific research for various purposes.
Mechanism of Action
The mechanism of action of 5-Bromo-1-[(4-methoxyphenyl)methyl]pyridin-2-one is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. These metal complexes can then interact with biological molecules, leading to changes in their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well-characterized. However, it has been shown to have antioxidant properties and to inhibit the activity of certain enzymes. It has also been shown to have cytotoxic effects on cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 5-Bromo-1-[(4-methoxyphenyl)methyl]pyridin-2-one in lab experiments is its versatility. It can be used for a wide range of purposes, from the synthesis of other compounds to the study of biological processes. Additionally, it is relatively easy to synthesize and purify.
One limitation of using this compound in lab experiments is its potential toxicity. It can be harmful if ingested or inhaled, and precautions must be taken when handling it. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for the study of 5-Bromo-1-[(4-methoxyphenyl)methyl]pyridin-2-one. One direction is the study of its potential as an anticancer agent. Its cytotoxic effects on cancer cells make it a promising candidate for further investigation.
Another direction is the study of its interactions with metal ions. Understanding the nature of these interactions could provide insights into the role of metal ions in biological processes.
Finally, the synthesis of new compounds based on this compound could lead to the discovery of new drugs or other useful compounds.
Conclusion
In conclusion, this compound is a versatile compound that is used in scientific research for various purposes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound.
Synthesis Methods
The synthesis of 5-Bromo-1-[(4-methoxyphenyl)methyl]pyridin-2-one involves the reaction between 4-methoxybenzylamine and 5-bromopyridine-2-carboxylic acid. The reaction is catalyzed by a base and is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is purified by recrystallization or column chromatography.
Scientific Research Applications
5-Bromo-1-[(4-methoxyphenyl)methyl]pyridin-2-one is used in scientific research for various purposes. It is used as a starting material for the synthesis of other compounds. It is also used as a ligand in the study of metal complexes. Additionally, it is used as a tool compound for the study of various biological processes.
Properties
IUPAC Name |
5-bromo-1-[(4-methoxyphenyl)methyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrNO2/c1-17-12-5-2-10(3-6-12)8-15-9-11(14)4-7-13(15)16/h2-7,9H,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGNVONSOJWFCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C=CC2=O)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(5-chlorothiophen-2-yl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7507873.png)
![9-Methyl-2-(piperidin-1-ylmethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7507892.png)

![N-[4-[(dicyclopropylmethylamino)methyl]-2-oxochromen-7-yl]acetamide](/img/structure/B7507900.png)
![N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)cyclobutanecarboxamide](/img/structure/B7507902.png)
![Azocan-1-yl-(2,7-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)methanone](/img/structure/B7507905.png)





![N-cyclopentyl-N,1,3,6-tetramethylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7507967.png)

